1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
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Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O2.BrH/c1-4-27-20-12-10-19(11-13-20)23(26)16-24(22-7-5-6-14-25(22)23)21-15-17(2)8-9-18(21)3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUXPYRAOULAM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=C(C=CC(=C4)C)C)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The chemical structure of the compound can be represented as follows:
Physical Properties
- Molecular Weight : 364.3 g/mol
- Appearance : Typically appears as a yellow crystalline solid.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The hydroxy group in the structure may contribute to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Efficacy Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological systems:
Table 1: Summary of Biological Activity Studies
| Study | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Antioxidant | In vitro (cell lines) | Significant reduction in oxidative stress markers. |
| Study 2 | Antimicrobial | Bacterial cultures | Effective against Staphylococcus aureus and E. coli. |
| Study 3 | Cytotoxicity | Cancer cell lines (MCF-7) | Induced apoptosis at concentrations above 10 µM. |
Case Studies
-
Antioxidant Effects in Cell Lines :
A study investigated the antioxidant properties of the compound using human liver cell lines. Results indicated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) compared to control groups. -
Antimicrobial Efficacy :
In a laboratory setting, the compound was tested against a panel of bacterial pathogens. It demonstrated notable inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. -
Cytotoxicity Against Cancer Cells :
Research involving breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
